Methyl 4-fluoro-1H-indazole-6-carboxylate
Overview
Description
Methyl 4-fluoro-1H-indazole-6-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a fluorine atom in the structure of this compound enhances its chemical properties, making it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
Indazole derivatives, such as Methyl 4-fluoro-1H-indazole-6-carboxylate, have been found to have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate the activity of certain kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is believed that the compound interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in the activity of these kinases, potentially affecting various cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its target kinases. For instance, CHK1 and CHK2 are involved in the cell cycle control, DNA repair, and apoptosis . Therefore, the compound’s action on these kinases could affect these pathways and their downstream effects.
Pharmacokinetics
It is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its target kinases. By inhibiting, regulating, or modulating these kinases, the compound could potentially affect cell cycle progression, DNA repair mechanisms, and cell volume regulation .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound should be stored in a sealed container in a dry, room temperature environment to maintain its stability . Additionally, factors such as pH and the presence of other substances could potentially affect its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-1H-indazole-6-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different biological and chemical properties. These derivatives are valuable for further research and development in medicinal chemistry.
Scientific Research Applications
Methyl 4-fluoro-1H-indazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1H-indazole-6-carboxylate
- Methyl 4-bromo-1H-indazole-6-carboxylate
- Methyl 4-iodo-1H-indazole-6-carboxylate
Uniqueness
Methyl 4-fluoro-1H-indazole-6-carboxylate is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. Compared to its chloro, bromo, and iodo counterparts, the fluorine-substituted compound often exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
methyl 4-fluoro-1H-indazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNUHWXVLARXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646372 | |
Record name | Methyl 4-fluoro-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-44-8 | |
Record name | Methyl 4-fluoro-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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